Hepatotoxicity Ranking: Diosbulbin C Exhibits Intermediate Cytotoxicity Relative to Diosbulbin A, B, and F in Human Hepatic Models
In a systematic head-to-head comparison evaluating the in vitro cytotoxic effects of four representative diterpenoid lactones on human hepatic cell models, Diosbulbin C (DIOC) exhibited an intermediate hepatotoxic ranking among the tested diosbulbins [1]. The study assessed varied cytotoxicities across diosbulbins A, B, C, and F, with Diosbulbin C demonstrating a cytotoxicity profile distinct from both the more potent hepatotoxin Diosbulbin B and the less toxic Diosbulbin F [2].
| Evidence Dimension | In vitro hepatotoxicity ranking (relative cytotoxic potency) |
|---|---|
| Target Compound Data | Diosbulbin C: intermediate cytotoxicity (ranked between Diosbulbin B and Diosbulbin F) |
| Comparator Or Baseline | Diosbulbin B: highest cytotoxicity among the four tested DLs; Diosbulbin A: moderate-to-high cytotoxicity; Diosbulbin F: lowest cytotoxicity among the four tested DLs |
| Quantified Difference | Diosbulbin C exhibited cytotoxicity that was lower than Diosbulbin B but higher than Diosbulbin F; precise IC50 ranking order: B > A ≈ C > F |
| Conditions | Various human hepatic cell models; in vitro cytotoxicity assays with CYP3A4 metabolic modulation |
Why This Matters
This intermediate hepatotoxic ranking enables researchers to select Diosbulbin C as a model compound for studying dose-dependent furan-mediated toxicity with a wider experimental window than Diosbulbin B, or to differentiate toxicity mechanisms that are not uniformly expressed across the diosbulbin series.
- [1] Wu ZT, et al. The crucial role of metabolic regulation in differential hepatotoxicity induced by furanoids in Dioscorea bulbifera. Chin J Nat Med. 2020;18(1):57-69. PMID: 31955824. View Source
- [2] Wu ZT, et al. The crucial role of metabolic regulation in differential hepatotoxicity induced by furanoids in Dioscorea bulbifera. Chin J Nat Med. 2020;18(1):57-69. PMID: 31955824. View Source
